Cyclohex-3-enylamine
Description
Cyclohex-3-enylamine (IUPAC name: 3-Cyclohexen-1-amine) is an alicyclic amine with the molecular formula C₆H₁₁N and an average molecular mass of 97.16 g/mol . Its structure features a six-membered cyclohexene ring with an amine group at the 1-position and a double bond between C3 and C3. Key properties include a monoisotopic mass of 97.0891 g/mol, a polar surface area (PSA) of 26.02 Ų, and a calculated LogP (lipophilicity) of 1.75, suggesting moderate hydrophobicity . It is registered under ChemSpider ID 10488665 and has synonyms such as Δ³-Tetrahydro-anilin and 4-aminocyclohexene .
This compound’s reactivity is influenced by the conjugated double bond, which enables participation in Diels-Alder or Michael addition reactions. Its hydrochloride salt (CAS 22615-33-4) has a molecular weight of 133.62 g/mol and is used in specialized syntheses .
Properties
IUPAC Name |
cyclohex-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSODXRMARGLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-enylamine can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using ammonia or an amine source under hydrogenation conditions. Another method includes the reaction of cyclohex-3-enone with hydroxylamine to form an oxime, followed by reduction to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of cyclohex-3-enone in the presence of ammonia. This method is favored due to its efficiency and scalability, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-enone.
Reduction: It can be reduced to cyclohexylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to substitute the amino group with a halogen.
Major Products Formed
Oxidation: Cyclohex-3-enone
Reduction: Cyclohexylamine
Substitution: Halogenated cyclohexenes
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Cyclohex-3-enylamine is utilized as a versatile building block in organic synthesis. Its unique cyclohexene structure allows for various chemical transformations, including:
- Electrophilic Substitution : The compound can undergo electrophilic bromination and other substitution reactions, resulting in derivatives that can be further modified for specific applications .
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Chemical Transformations Involving this compound
Biological Applications
Enzyme Mechanisms and Protein Interactions
This compound is investigated for its role in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand enables it to bind selectively to various enzymes, potentially modulating their activity.
- Dopamine Agonists : Research indicates that compounds similar to this compound can act as nonaromatic dopamine agonists, offering insights into neurological pathways and potential therapeutic uses .
- Therapeutic Potential : The compound is being explored for its therapeutic properties, particularly as a precursor in drug development targeting neurological disorders.
Medicinal Chemistry
Drug Development
The unique structure of this compound makes it a candidate for drug development:
- Precursor for Bioactive Compounds : It is used to synthesize bioactive compounds that exhibit potential therapeutic effects against various diseases .
- Case Study: Cyclohexenylamines : A study on N-acylated cyclohexenylamines demonstrated their weak inhibitory effects on specific biological targets, suggesting avenues for further development into more potent compounds .
Table 2: Summary of Medicinal Applications
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is involved in the production of specialty chemicals. Its reactivity allows it to be incorporated into various chemical processes, contributing to the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohex-3-enylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Cyclohex-3-enylamine vs. Cyclohexylamine
Cyclohexylamine (CAS 108-91-8) is a fully saturated analog with the formula C₆H₁₃N and a molecular weight of 99.18 g/mol . Key differences include:
Cyclohexylamine’s saturated structure enhances thermal stability but reduces reactivity toward addition reactions. It poses significant workplace hazards, including respiratory irritation and reproductive toxicity .
This compound vs. Its Hydrochloride Salt
The hydrochloride salt of this compound (CAS 22615-33-4) has a molecular weight of 133.62 g/mol and is used to improve solubility in polar solvents . Key distinctions:
The salt form is preferred in pharmaceutical synthesis due to controlled release and reduced volatility .
This compound vs. Morpholin-4-yl Derivatives
A structurally related compound, Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine , incorporates a morpholine moiety. While detailed data are sparse , the addition of morpholine likely enhances hydrogen-bonding capacity and alters pharmacokinetic properties compared to the parent amine.
Biological Activity
Overview
Cyclohex-3-enylamine is an organic compound characterized by the molecular formula C6H11N. It is a derivative of cyclohexene with an amino group attached to the third carbon of the cyclohexene ring. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis.
Synthesis
This compound can be synthesized through several methods:
- Reduction of Cyclohex-3-enone : Using ammonia or an amine source under hydrogenation conditions.
- Oxime Formation : Reaction of cyclohex-3-enone with hydroxylamine followed by reduction.
In industrial settings, catalytic hydrogenation of cyclohex-3-enone in the presence of ammonia is a common method due to its efficiency and scalability .
The biological activity of this compound primarily involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Furthermore, metabolic transformations may lead to the formation of active metabolites that exert biological effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound derivatives may possess antimicrobial activity, making them potential candidates for developing new antibiotics.
- Enzyme Interactions : The compound has been studied for its interactions with specific enzymes, which could lead to therapeutic applications in enzyme inhibition or modulation .
- Pharmaceutical Applications : It serves as an intermediate in synthesizing various pharmaceuticals, indicating its importance in drug development .
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial effects against various bacterial strains, suggesting potential as a new class of antibiotics .
- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .
Data Table: Biological Activities and Applications
Q & A
Q. How should researchers document contradictory data in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
